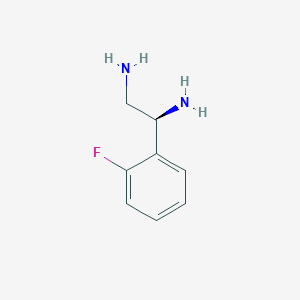

(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine

Description

Significance of Chiral Vicinal Diamines as Functional Scaffolds in Organic Chemistry

Chiral vicinal diamines, which are organic compounds featuring two adjacent amine groups on a carbon backbone with a defined stereochemistry, are of immense interest to synthetic chemists. youtube.com These structures are not merely molecular curiosities; they are foundational components in the development of chiral catalysts and are integral to the structure of numerous pharmaceutical compounds. youtube.com Their utility often stems from their ability to act as bidentate ligands, coordinating to metal centers to form catalysts that can direct the stereochemical outcome of a chemical reaction. This control is paramount in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects.

The development of catalytic methods for the asymmetric synthesis of 1,2-diamines has been a significant area of research, highlighting their importance as building blocks for chiral auxiliaries, ligands, and organocatalysts. Synthetic strategies to access these valuable compounds are diverse and include methods such as the ring-opening of aziridines, hydroamination of allylic amines, and the diamination of olefins.

Importance of Stereochemistry and Fluorine Substitution in Molecular Design

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. In the context of drug design, the ability of a molecule to bind to a specific biological target, such as an enzyme or receptor, is highly dependent on its shape. Chiral molecules, like (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine, exist as non-superimposable mirror images (enantiomers), and often only one enantiomer will exhibit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects.

Furthermore, the incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a drug's properties. The small size and high electronegativity of the fluorine atom can lead to profound changes in a molecule's physical and chemical characteristics. Fluorine substitution can influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target. It can act as a bioisostere for a hydrogen atom or a hydroxyl group, subtly altering the electronic properties of the molecule without significantly changing its size. This strategic use of fluorine can lead to improved potency and a better pharmacokinetic profile.

Scope of Academic Inquiry into this compound and Related Chiral Fluorinated Ethane-1,2-diamine Derivatives

The academic inquiry into this compound and its analogs is situated at the intersection of asymmetric catalysis and medicinal chemistry. Research in this area is driven by the quest for new chiral ligands and synthons that can be used to create novel chemical entities with valuable properties. While specific research on this compound is not extensively documented in publicly available literature, the principles governing the behavior of similar chiral fluorinated diamines provide a strong foundation for understanding its potential.

Studies on related compounds, such as other chiral 1,2-diamines, are abundant and demonstrate their successful application in a wide range of asymmetric transformations. For instance, derivatives of 1,2-diphenylethane-1,2-diamine (B1144217) have been used as ligands in metal-catalyzed reactions and as organocatalysts. The exploration of fluorinated diamine derivatives is a logical extension of this work, aiming to leverage the unique properties of fluorine to fine-tune the catalytic activity and selectivity of these systems. The synthesis and application of such compounds remain an active area of research, with the potential to yield new catalysts and therapeutic agents.

Interactive Data Table: Properties of Related Diamine Compounds

To provide context for the potential characteristics of this compound, the following table details properties of structurally related diamine compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| (1S,2S)-1,2-Diphenylethane-1,2-diamine | 29841-69-8 | C₁₄H₁₆N₂ | 212.29 | Widely used chiral backbone. |

| (1S,2S)-1,2-Di(naphthalen-2-yl)ethane-1,2-diamine | 220665-51-0 | C₂₂H₂₀N₂ | 312.42 | Extended aromatic system. |

| N-(1-phenylethyl)ethane-1,2-diamine | 99516-99-1 | C₁₀H₁₆N₂ | 164.25 | Monosubstituted diamine. |

| (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine | 119386-71-9 | C₁₄H₁₆N₂O₂ | 244.29 | Contains hydroxyl functional groups. |

| 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | 50648-93-6 | C₁₄H₁₄F₂N₂ | 248.27 | Symmetrically fluorinated analog. |

| (1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine | 1213397-23-9 | C₈H₁₀BrFN₂ | 233.08 | Halogenated at two positions. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11FN2 |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

(1S)-1-(2-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |

InChI Key |

PETLREGFPCLNGW-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CN)N)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 1 2 Fluorophenyl Ethane 1,2 Diamine and Analogues

Enantioselective Synthesis Strategies

Achieving high enantioselectivity is paramount in the synthesis of chiral molecules. For 1,2-diamines, several strategies have been developed to control the stereochemical outcome of the reaction.

Asymmetric Catalytic Approaches to Chiral 1,2-Diamines

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral 1,2-diamines. rsc.orgbohrium.com These methods often involve the use of a chiral catalyst, which can be a metal complex or an organocatalyst, to induce enantioselectivity in the formation of C-N or C-C bonds. rsc.org

Key catalytic strategies include:

Diamination of Alkenes: The direct addition of two amino groups across a double bond is one of the most direct methods to synthesize 1,2-diamines. rsc.org Palladium-catalyzed diamination of unactivated alkenes using reagents like N-fluorobenzenesulfonimide (NFBS) can generate cyclic diamine derivatives in a single step.

Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines provides an efficient route to chiral 1,2-diamines with two distinct amino groups. rsc.org For instance, scandium triflate (Sc(OTf)₃) has been shown to catalyze the aminolysis of meso-N-phenyl aziridines, yielding valuable 1,2-diamines in high yields. organic-chemistry.org

Hydroamination of Enamines: A formal hydroamination of enamines has been developed for synthesizing chiral 1,2-diamines. researchgate.netnih.gov This methodology was successfully applied to the enantioselective synthesis of orthogonally protected 1,1'-(1-(4-fluorophenyl)ethane-1,2-diyl) piperazines, an analogue of the target compound. researchgate.netnih.gov

Reduction of Imines: The asymmetric reduction of C=N bonds is a well-established method. nih.gov This can be achieved through hydrogenation or transfer hydrogenation reactions using chiral catalysts. rsc.orgorganic-chemistry.org For example, chiral ruthenium catalysts have been used for the highly efficient asymmetric transfer hydrogenation of N-diphenylphosphinyl acyclic imines. organic-chemistry.org

C-H Amination: Rhodium-catalyzed intramolecular C-H amination of sulfamate (B1201201) esters offers a pathway to prepare substituted 1,2-diamines. nih.gov This process forms unique heterocyclic intermediates that can be reduced to the desired diamine products. nih.gov

A notable example of sequential catalysis involves a palladium-catalyzed allylic amination to create enantioenriched N-allyl hydroxylamine-O-sulfamates, followed by a rhodium-catalyzed diastereoselective oxidative cyclization to afford aziridine (B145994) products, which are precursors to 1,2-diamines. nih.gov

Table 1: Selected Asymmetric Catalytic Approaches to Chiral 1,2-Diamines

| Method | Catalyst/Reagent | Precursor | Product Type | Ref |

|---|---|---|---|---|

| Hydroamination of Enamines | Copper/Chiral Ligand | Enamine | 1,2-Diamine Analogue | researchgate.netnih.gov |

| Sequential Catalysis | Pd2dba3•CHCl3 / Chiral Ligand L1, then Rh-catalyst | Cyclohexenol-derived carbonate & Sulfamate nucleophile | Polyfunctionalized Diamine | nih.gov |

| Aminolysis of Aziridines | Sc(OTf)3 | meso-N-phenyl aziridine | 1,2-Diamine | organic-chemistry.org |

Application of Chiral Auxiliaries and Precursors

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com

One strategy involves the asymmetric lithiation and substitution of unsymmetrical imidazolidines derived from chiral diamines. acs.org The imidazolidine (B613845) acts as a chiral auxiliary, and its subsequent hydrolysis yields chiral, substituted 1,2-diamines. acs.org Another approach utilizes α-amino acids, which are readily available in enantiopure form, as chiral precursors. They can be converted to 1,2-diamines through amide bond formation followed by reduction. ucl.ac.uk

Commonly used chiral auxiliaries for asymmetric synthesis include derivatives of ephedrine (B3423809) and oxazolidinones. sigmaaldrich.com

Diastereoselective Synthesis Pathways

Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple stereocenters. When a starting material is already chiral, new stereocenters can be introduced with controlled stereochemistry relative to the existing one.

A one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, demonstrating complete diastereoselectivity. nih.gov Another method involves the selective ring-opening of cis-2,4,5-triarylimidazoline rings to form erythro-1,2-diamino-1,2-diarylethane derivatives. researchgate.net These products can then be quantitatively isomerized to the corresponding threo-diastereomers. researchgate.net

In the context of C-H insertion reactions, starting with chiral materials allows for the generation of 1,2-diamine products with modest to high levels of diastereocontrol. nih.gov

Resolution Techniques for Enantiomeric Purity

Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org This is often necessary when a synthesis produces a mixture of enantiomers. pharmtech.com

Diastereomeric Salt Formation: This is a classic and widely used method, particularly for amines and acids. libretexts.orgpharmtech.com The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like crystallization. libretexts.orgchiralpedia.com Commonly used chiral resolving agents for amines include acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Kinetic Resolution: In this technique, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. pharmtech.com

Chiral Chromatography: This method uses a chiral stationary phase (CSP) to separate enantiomers. chiralpedia.comnih.gov High-performance liquid chromatography (HPLC) with a CSP is a common and effective technique for resolving racemic drug mixtures. chiralpedia.com

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Common Application | Advantages | Disadvantages | Ref |

|---|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Racemic amines and acids. | Scalable, relatively simple. | Depends on unpredictable solubility differences. | pharmtech.comwikipedia.org |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral agent. | Various substrates. | Can achieve high enantiomeric excess. | Maximum theoretical yield is 50% for the unreacted enantiomer. | pharmtech.com |

Regioselective Synthesis of Substituted Ethane-1,2-diamines

Regioselectivity refers to the control of the position at which a chemical bond is made or broken. In the synthesis of substituted ethane-1,2-diamines, it is crucial to control the placement of the substituent groups.

Reduction of Nitrogen-Containing Precursors (e.g., Nitro, Imine)

The reduction of nitrogen-containing functional groups is a fundamental transformation in organic synthesis and a key method for preparing amines. nih.gov

Reduction of Nitro Groups: The conversion of a nitro group to an amine is a robust and widely used reaction. nih.gov This transformation is central to the aza-Henry reaction, where a nitroalkane reacts with an imine to form a β-nitroamine. rsc.orgucl.ac.uk Subsequent reduction of the nitro group furnishes the desired 1,2-diamine. ucl.ac.uk Various reducing agents can be employed, including catalytic hydrogenation (e.g., using a Palladium catalyst) or chemical reductants. nih.gov

Reduction of Imines: Imines, which contain a carbon-nitrogen double bond, can be readily reduced to amines. organic-chemistry.org This is the final step in many synthetic sequences that construct the diamine backbone via C-C or C-N bond formation involving an imine intermediate. rsc.orgorganic-chemistry.org Reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent, is another common pathway that proceeds through an imine intermediate.

A highly anti-selective reductive nitro-Mannich reaction has been utilized to create complex β-nitroamines, which are then reduced to the corresponding 1,2-diamines. ucl.ac.uk This approach highlights the power of combining bond formation with a subsequent reduction step to access the target diamine structure.

Formal Hydroamination of Enamines

A highly effective and atom-economical route to chiral 1,2-diamines is the copper-hydride (CuH) catalyzed formal hydroamination of enamines. nih.govlu.seresearchgate.net This methodology provides direct access to enantioenriched 1,2-diamines with high regioselectivity and excellent enantioselectivity (up to 99% ee). researchgate.net The reaction typically involves the hydrocupration of an enamine, which is generated in situ from an aldehyde and a secondary amine, followed by an electrophilic amination step. rsc.org

The catalytic cycle is initiated by the generation of a CuH species from a copper(II) precatalyst, a chiral phosphine (B1218219) ligand, and a silane (B1218182) reducing agent. This CuH species undergoes a regio- and enantioselective migratory insertion into the enamine double bond to form a chiral alkylcopper intermediate. This intermediate is then trapped by an electrophilic aminating reagent, such as an O-acylhydroxylamine, to yield the 1,2-diamine product and regenerate the copper catalyst. rsc.org

A key advantage of this method is its application to the synthesis of orthogonally protected diamines, which are valuable for further selective functionalization. For instance, the reaction has been successfully applied to the synthesis of a 1,1′-(1-(4-fluorophenyl)ethane-1,2-diyl) piperazine (B1678402) derivative, a close analogue of the title compound. nih.gov The process starts with the one-pot formation of the enamine from the corresponding aldehyde and piperazine, which then undergoes the CuH-catalyzed hydroamination. rsc.orgnih.gov

The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as (R)-DTBM-Segphos have proven effective in combination with copper acetate (B1210297) [Cu(OAc)₂] as the precatalyst and silanes like dimethoxymethylsilane (B7823244) [(MeO)₂MeSiH] as the hydride source. rsc.org

Table 1: Copper-Catalyzed Formal Hydroamination of Enamines This table summarizes typical reaction conditions and outcomes for the synthesis of chiral 1,2-diamines, including a fluorophenyl-substituted analogue.

| Enamine Precursor (Aldehyde) | Amine Source | Catalyst System | Ligand | Silane | Solvent | Yield (%) | e.r. | Reference |

| Phenylacetaldehyde | Dibenzylamine | Cu(OAc)₂ | (R)-DTBM-Segphos | (MeO)₂MeSiH | THF | 80 | 97:3 | rsc.org |

| 4-Fluorophenylacetaldehyde | Piperazine | Cu(OAc)₂ | (R)-DTBM-Segphos | (MeO)₂MeSiH | THF | 75 | 96:4 | nih.gov |

| 3-Phenylpropanal | Morpholine | Cu(OAc)₂ | (R)-DTBM-Segphos | (MeO)₂MeSiH | THF | 85 | 98:2 | researchgate.net |

| Cyclohexanecarbaldehyde | Dibenzylamine | Cu(OAc)₂ | (R)-DTBM-Segphos | (MeO)₂MeSiH | THF | 78 | 95:5 | rsc.org |

Direct Diamination of Alkenes

The direct vicinal diamination of alkenes represents one of the most straightforward strategies for synthesizing 1,2-diamines. This approach involves the simultaneous addition of two nitrogen-containing groups across a double bond. Various transition-metal-catalyzed methods have been developed to achieve this transformation, particularly for styrenyl substrates, which are precursors to phenyl-substituted diamines. ua.es

Iodine-Catalyzed Asymmetric Diamination: A notable advancement is the use of a chirally modified aryliodine(I) catalyst for the enantioselective diamination of styrenes. organic-chemistry.org This system utilizes a common oxidant like 3-chloroperbenzoic acid (mCPBA) and provides access to vicinal diamines with high enantiomeric excesses (91-98% ee). organic-chemistry.orgscispace.com The reaction proceeds under intermolecular control, which has been a significant challenge in the field. scispace.com

Rhodium-Catalyzed Diamination: Rhodium catalysts have been employed for the diamination of alkenes through a tandem sequence involving aziridination followed by a rearrangement and subsequent ring-opening. acs.org For instance, a Rh(III)-catalyzed aziridination of a terminal alkene, followed by a sodium iodide-promoted rearrangement, can yield a cyclic sulfamide (B24259) which is then hydrolyzed to the diamine. acs.orgorganic-chemistry.org This method works efficiently for styrene-type olefins. acs.org

Palladium-Catalyzed Diamination: Palladium catalysis is also a powerful tool for alkene diamination. Methods using N-fluorobenzenesulfonimide (NFBS) as an aminating agent can generate cyclic diamine derivatives from unactivated alkenes. organic-chemistry.org These cyclic products feature differentially protected nitrogen atoms, allowing for selective downstream modifications. organic-chemistry.org

Table 2: Comparison of Direct Diamination Methods for Styrenyl Alkenes This table outlines different catalytic systems for the direct diamination of styrene (B11656) and its derivatives.

| Catalyst System | Nitrogen Source | Oxidant/Reagent | Key Features | Typical Yield (%) | Typical ee (%) | Reference |

| Chiral Aryliodine(I) | Carbamate | mCPBA | First intermolecular iodine-catalyzed asymmetric diamination. | 40-87 | 91-98 | organic-chemistry.org |

| Rh(II) acetate | Di-tert-butyldiaziridinone | NaI (for rearrangement) | Tandem aziridination/rearrangement sequence. | 70-90 (for cyclic intermediate) | N/A (racemic) | acs.org |

| Pd(OAc)₂ | N-Fluorobenzenesulfonimide (NFBS) | N/A | Forms differentially protected cyclic diamines. | 60-80 | N/A | organic-chemistry.org |

Condensation Reactions Involving Ethane-1,2-diamine Scaffolds

A classical and widely used method for constructing N-substituted ethane-1,2-diamine frameworks involves the condensation of a primary diamine with carbonyl compounds to form Schiff bases (imines), followed by reduction. orientjchem.orgwjpsonline.com This two-step sequence is a versatile route to symmetrically and unsymmetrically substituted diamines.

The initial step is the condensation reaction between ethane-1,2-diamine and an appropriate aldehyde or ketone. nih.gov To synthesize an analogue of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine, a precursor like 2-fluorophenylglyoxal could theoretically be condensed with a protected chiral ethane-1,2-diamine derivative. The reaction is typically reversible and can be driven to completion by removing water, often under acid or base catalysis. wjpsonline.comnih.gov Solvent-free methods using catalysts like P₂O₅/SiO₂ have also been developed, offering excellent yields and short reaction times. researchgate.netscispace.com

The second step is the reduction of the C=N double bonds of the Schiff base intermediate. This is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. orientjchem.orgresearchgate.net This reduction converts the imine linkages to stable secondary amine bonds, yielding the final saturated diamine scaffold. nih.gov The stereochemistry of the final product depends on the chirality of the starting diamine and the reduction conditions.

Table 3: Synthesis of Diamines via Schiff Base Formation and Reduction This table shows representative examples of the condensation-reduction strategy.

| Aldehyde/Ketone | Diamine | Condensation Catalyst | Reduction Reagent | Solvent | Overall Yield (%) | Reference |

| 2-Hydroxybenzaldehyde | Ethane-1,2-diamine | None (heat) | NaBH₄ | Ethanol | High | orientjchem.org |

| Salicylaldehyde | 1,2-Diaminobenzene | P₂O₅/SiO₂ | Not specified | Solvent-free | >90 (Schiff base) | researchgate.netscispace.com |

| Various Aromatic Aldehydes | Ethane-1,2-diamine | Acid/Base | NaBH₄ | Methanol | Good to Excellent | researchgate.net |

Functionalization and Derivatization of this compound

Once synthesized, the this compound scaffold, containing two nucleophilic amine groups and an aromatic ring, can be further modified to create a diverse library of compounds.

Amine Group Modifications

The primary and secondary amine groups in the diamine are readily functionalized through various common reactions.

Acylation/Sulfonylation: The amine groups can be acylated using acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. These reactions form stable amide and sulfonamide linkages, respectively. Selective mono-functionalization can often be achieved by controlling the stoichiometry of the reagents.

Reductive Amination/Alkylation: The amine groups can be alkylated via reductive amination. acs.org This involves reacting the diamine with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. organic-chemistry.org This method is highly versatile for introducing a wide range of alkyl substituents. Direct alkylation with alkyl halides can also be performed, though it carries a higher risk of over-alkylation.

Table 4: Common Amine Modification Reactions This table summarizes key methods for derivatizing the amine functionalities of a 1,2-diamine.

| Reaction Type | Reagent(s) | Product Functional Group | Key Conditions |

| Acylation | Acyl Chloride (R-COCl) | Amide | Aprotic solvent, base (e.g., Et₃N) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aprotic solvent, base (e.g., pyridine) |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Dichloroethane (DCE) or THF |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, polar solvent |

Aromatic Ring Functionalization

Modifying the 2-fluorophenyl ring presents a greater challenge due to the presence of the sensitive amine side chain and the directing effects of the existing substituents. Direct functionalization typically requires protection of the amine groups to prevent side reactions and to control the regioselectivity of the substitution.

The fluorine atom is a deactivating but ortho, para-directing group for electrophilic aromatic substitution (EAS). libretexts.org The protected aminoethyl side chain is generally an ortho, para-directing activator. The interplay between these two groups determines the position of any new substituent.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) could potentially introduce substituents onto the ring. masterorganicchemistry.com Given the directing effects of the fluorine (para favored) and the side chain (ortho favored), a mixture of products is likely. For example, nitration would be expected to occur primarily at the C5 position (para to the fluorine and meta to the side chain).

In practice, the synthesis of analogues with modified aromatic rings often starts from pre-functionalized building blocks (e.g., a substituted 2-fluorobenzaldehyde) rather than attempting a late-stage functionalization of the final diamine product. lookchem.com This approach avoids issues with regioselectivity and protecting group strategies.

Table 5: Directing Effects for Electrophilic Aromatic Substitution on the (Protected) Diamine This table analyzes the expected regiochemical outcome for EAS on the 2-fluorophenyl ring.

| Existing Substituent | Position | Electronic Effect | Directing Effect | Predicted Major Substitution Site |

| Fluorine (–F) | C2 | Inductive: -I, Resonance: +R (weak) | Deactivating, ortho, para | C5 (para) |

| Protected Side Chain | C1 | Inductive: -I, Resonance: +R (if N is part of a donating system) | Activating, ortho, para | C3, C5 (ortho, para) |

Coordination Chemistry of 1s 1 2 Fluorophenyl Ethane 1,2 Diamine and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The effectiveness and behavior of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine in forming metal complexes are governed by fundamental principles of coordination chemistry, including its chelation mode, the stereochemical influence of its chiral backbone, and the electronic impact of its fluorine substituent.

Vicinal diamines, also known as 1,2-diamines, are classic examples of chelating ligands. nih.gov A chelating ligand is a substance that can form multiple bonds to a single central metal atom. purdue.edu this compound functions as a bidentate ligand, meaning it uses the lone pair of electrons on each of its two nitrogen atoms to bind to a metal ion. libretexts.org This coordination results in the formation of a stable five-membered ring structure, which includes the metal center, the two nitrogen atoms, and the two carbon atoms of the ethane (B1197151) backbone.

This ring formation is known as the chelate effect, which describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org The thermodynamic basis for the chelate effect involves favorable entropy changes; when a bidentate ligand replaces two monodentate ligands, the total number of free molecules in the system increases, leading to a positive entropy change that makes the chelation process spontaneous. libretexts.org The stability of this five-membered chelate ring is a crucial factor in the coordination chemistry of all ethylenediamine (B42938) derivatives, including this compound. nih.gov

For octahedral complexes, such as those formed with Co(III) or Ir(III), the coordination of three bidentate ligands creates a helical twist around the metal center, resulting in two possible absolute configurations: delta (Δ) for a right-handed helix and lambda (Λ) for a left-handed helix. rsc.org A homochiral ligand, such as the (1S) enantiomer, will typically favor the formation of one of these diastereomers over the other. rsc.org

The introduction of a fluorine atom onto the phenyl ring has a profound impact on the ligand's electronic properties. nih.gov Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). nih.govrsc.org This effect reduces the electron density on the aromatic ring and, by extension, influences the basicity of the amine donor groups.

A lower basicity (pKa) of the amine groups generally leads to weaker sigma-donation to the metal center, which can affect the stability and reactivity of the resulting complex. However, this electronic modification can also be advantageous. For instance, tuning the electronic properties of the ligand can modulate the redox potential of the metal center in the complex. nih.gov The increased lipophilicity due to the fluorine atom can also influence the solubility and transport properties of the metal complex. nih.gov While direct studies on the metal affinity of this compound are scarce, the principles of fluorine substitution suggest that its complexes may exhibit different stability constants and electrochemical behavior compared to their non-fluorinated analogues. acs.orgupenn.edu

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt. The resulting coordination compounds are then characterized using a suite of spectroscopic techniques to elucidate their structure, bonding, and electronic properties.

Complexes of this compound with various transition metals can be synthesized by reacting the diamine ligand with a metal salt, such as a chloride or nitrate (B79036) salt, in an appropriate solvent like methanol, ethanol, or water. researchgate.netresearchgate.net The stoichiometry of the resulting complex depends on the preferred coordination number of the metal ion and the reaction conditions. For example, metals that favor a coordination number of 4, like Pt(II), will typically form a 1:1 complex of the type [M(L)X₂], where L is the bidentate diamine and X is a monodentate anion like chloride. nih.gov Metals favoring a coordination number of 6, such as Co(II), Ni(II), and Fe(III), can form complexes with one, two, or three diamine ligands, yielding species like [M(L)X₄], [M(L)₂(X)₂], or [M(L)₃]ⁿ⁺. rsc.orgyoutube.com

The table below summarizes the expected complexes formed between this compound (L) and various transition metals, based on the known coordination chemistry of similar diamine ligands.

| Metal Ion | Representative Complex Formula | Common Coordination Geometry |

| Cu(II) | [Cu(L)₂]²⁺ | Distorted Octahedral / Square Planar |

| Co(II) | [Co(L)₃]²⁺ | Octahedral |

| Ni(II) | [Ni(L)₃]²⁺ | Octahedral |

| Fe(III) | [Fe(L)₂Cl₂]⁺ | Octahedral |

| Ir(III) | [Ir(L)₂Cl₂]⁺ | Octahedral |

| Pt(II) | [Pt(L)Cl₂] | Square Planar |

This table is based on typical coordination patterns for diamine ligands. rsc.orgnih.govyoutube.com

The structural and electronic properties of the metal complexes of this compound are established through various spectroscopic methods. researchgate.netuobaghdad.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the diamine to the metal center. Key vibrational bands, such as the N-H stretching and bending frequencies of the amine groups, typically shift to lower wavenumbers upon complexation due to the formation of the M-N bond. uobaghdad.edu.iquobaghdad.edu.iq New bands corresponding to the M-N stretching vibration may also appear at lower frequencies (typically 400-600 cm⁻¹). uobaghdad.edu.iq

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the geometry and the d-orbital splitting of the metal ion. For d-block metals like Cu(II), Co(II), and Ni(II), the spectra are characterized by d-d transitions, which are typically weak and appear in the visible region. youtube.comresearchgate.net The position and number of these bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.net Intense charge-transfer bands are often observed in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of diamagnetic complexes (e.g., Pt(II), Co(III), Ir(III)). acs.org The chemical shifts of the ligand's protons change significantly upon coordination. For chiral complexes, NMR can be used to confirm the diastereomeric purity. nih.gov ¹⁹F NMR would be particularly useful for probing the electronic environment of the fluorophenyl group.

Magnetic Susceptibility: This technique measures the magnetic moment of a complex, which reveals the number of unpaired electrons. It is crucial for determining the spin state of the metal ion, for example, distinguishing between high-spin and low-spin octahedral Fe(III) complexes or confirming the paramagnetic nature of Cu(II) and Ni(II) complexes. researchgate.netnih.gov

The table below outlines the application of these techniques in the characterization of such coordination compounds.

| Spectroscopic Technique | Information Obtained | Typical Observations for Diamine Complexes |

| IR Spectroscopy | Confirmation of coordination, identification of functional groups. | Shift of N-H stretching/bending vibrations to lower frequency upon coordination. uobaghdad.edu.iq |

| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer), coordination geometry. | Broad, weak d-d absorption bands in the visible region characteristic of the metal ion and its geometry. researchgate.net |

| NMR Spectroscopy | Molecular structure, stereochemistry (for diamagnetic complexes). | Downfield or upfield shifts of ligand proton signals upon complexation; single set of peaks for a pure diastereomer. acs.org |

| Magnetic Susceptibility | Number of unpaired electrons, spin state of the metal center. | Paramagnetic behavior for Cu(II), Ni(II), and high-spin Co(II)/Fe(III); diamagnetic for Pt(II). researchgate.netnih.gov |

Structural Elucidation via X-ray Crystallography and Other Diffraction Techniques

The coordination of the diamine ligand to a metal center is expected to form a five-membered chelate ring. The conformation of this ring (gauche) and the orientation of the 2-fluorophenyl substituent would be key structural features. The fluorine atom, being highly electronegative, can participate in various non-covalent interactions, including hydrogen bonding (C-H···F) and dipole-dipole interactions, which can influence the crystal packing of the complex. acs.orgnih.gov

In the absence of specific crystallographic data for a complex of this compound, an illustrative data table for a hypothetical octahedral complex, [M(L)₂X₂] (where L = this compound and X = a halide), is presented below to demonstrate the type of information that would be obtained.

Illustrative Crystallographic Data for a Hypothetical [M(this compound)₂X₂] Complex

| Parameter | Expected Value/Range | Significance |

| M-N (amine) Bond Length (Å) | 2.0 - 2.2 | Indicates the strength of the coordinate bond between the metal and the nitrogen donors of the ligand. |

| M-X (halide) Bond Length (Å) | 2.2 - 2.6 | Reflects the nature of the bond with the ancillary ligands. |

| N-M-N Bite Angle (°) | 80 - 85 | The constrained angle within the five-membered chelate ring. |

| F···H (intramolecular) (Å) | > 2.2 | Potential for intramolecular hydrogen bonding which can influence ligand conformation. |

| Crystal System | Monoclinic or Orthorhombic | Provides information about the symmetry of the unit cell. |

| Space Group | e.g., P2₁ | Describes the symmetry elements present in the crystal lattice. |

Other diffraction techniques, such as neutron diffraction, could provide more precise locations of hydrogen atoms, which would be valuable for analyzing weak hydrogen bonding interactions involving the fluorine atom.

Theoretical Approaches to Metal-Ligand Interactions

Computational chemistry offers powerful tools to complement experimental data and to predict the properties of metal complexes that may be difficult to synthesize or isolate. nih.gov

Molecular mechanics and semi-empirical methods can be employed to model the coordination sphere of metal complexes with this compound. These methods are particularly useful for exploring the conformational landscape of the flexible chelate ring and the orientation of the fluorophenyl group. Such studies can predict the most stable coordination geometry (e.g., octahedral, square planar) and the preferred conformation of the ligand. For lanthanide complexes, specialized models are often used to accurately predict the geometries of the coordination polyhedra. rsc.org

Density Functional Theory (DFT) is a quantum mechanical method that provides detailed insights into the electronic structure and the nature of bonding within metal complexes. For a complex of this compound, DFT calculations could be used to:

Analyze the Metal-Ligand Bond: By calculating the bond dissociation energies and analyzing the molecular orbitals involved in bonding, DFT can quantify the strength of the metal-nitrogen bonds. The electron-withdrawing effect of the 2-fluoro substituent is expected to slightly reduce the basicity of the amine donors, which would be reflected in the calculated bond energies and charge distribution.

Probe the Influence of the Fluorine Atom: DFT can be used to investigate the electronic consequences of the fluorine substitution. The calculated electrostatic potential surface would reveal the distribution of charge across the molecule, highlighting the electronegative character of the fluorine atom. This can help in understanding and predicting intermolecular interactions. mdpi.com

Simulate Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as IR vibrational frequencies and NMR chemical shifts, which can be compared with experimental data to validate the calculated structure.

The following table illustrates the type of data that could be generated from DFT studies on a hypothetical metal complex of this compound.

Illustrative DFT-Calculated Parameters for a Hypothetical Metal Complex

| Parameter | Predicted Outcome | Significance |

| HOMO-LUMO Gap (eV) | Moderate to High | Indicates the electronic stability and potential reactivity of the complex. |

| Mulliken Charge on Metal | Positive | Quantifies the extent of electron donation from the ligand to the metal center. |

| Natural Bond Orbital (NBO) Analysis | Strong σ-donation from N to M | Describes the nature of the donor-acceptor interactions in the metal-ligand bond. |

| Calculated IR Frequencies (cm⁻¹) | C-F stretch (~1100-1200), N-H stretch (~3200-3400) | Can be compared with experimental IR spectra for structural confirmation. |

Catalytic Applications of 1s 1 2 Fluorophenyl Ethane 1,2 Diamine and Its Metal Complexes

Asymmetric Catalysis Mediated by Chiral Diamine Ligands

Chiral diamines are foundational ligands in asymmetric catalysis, forming stable and stereochemically well-defined complexes with a variety of transition metals such as rhodium, ruthenium, iridium, and copper. These complexes are instrumental in transferring chirality from the catalyst to the substrate, enabling the synthesis of enantiomerically enriched products. However, specific data for (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine within this context could not be located.

A thorough search did not yield specific examples of enantioselective organic transformations mediated by catalysts derived from this compound. The influence of the ortho-fluorophenyl substituent on the stereochemical outcome of such reactions has not been documented.

No specific studies detailing the use of this compound or its metal complexes in the following key asymmetric reactions were found:

C-N Coupling: While copper and palladium complexes of other chiral diamines are widely used for enantioselective C-N cross-coupling reactions, no reports describe the application of the subject diamine in these transformations.

Epoxidation: There is no available literature on the use of this compound as a ligand in metal-catalyzed asymmetric epoxidation of olefins.

Hydrogenation: Asymmetric hydrogenation and transfer hydrogenation are hallmark applications for chiral diamine-metal complexes. nih.gov Despite extensive research in this area with ligands like 1,2-diphenylethylene-1,2-diamine (DPEN) and its derivatives, no data on the performance of this compound in these reactions have been published.

Ring-Opening Reactions: The application of this compound in the enantioselective ring-opening of epoxides, aziridines, or other strained rings is not described in the scientific literature.

Without documented applications, there are no available studies on the design and optimization of catalysts based on this compound. General strategies in this field often involve modifying the electronic and steric properties of the diamine ligand to improve catalyst performance, but these have not been specifically applied to or reported for this compound.

Mechanistic Investigations of Catalytic Cycles

No mechanistic studies, either computational or experimental, have been published concerning catalytic cycles involving metal complexes of this compound.

There is no information available on the reaction pathways or the identification of catalytic intermediates for reactions catalyzed by complexes of this compound.

The concept of ligand-metal cooperativity, where the ligand actively participates in the catalytic cycle beyond simply creating a chiral environment, is crucial in modern catalyst design. However, the role of such cooperative effects in catalysts derived from this compound has not been investigated or reported.

Mechanistic and Interaction Studies in Chemical and Biological Systems

Investigations of Molecular Recognition and Binding Mechanisms

The unique structural features of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine , namely its chirality, the presence of a fluorophenyl group, and the vicinal diamine moiety, suggest its potential as a ligand for biological macromolecules.

Protein-Ligand Interaction Methodologies

The study of how a ligand like This compound might interact with a protein typically involves a combination of computational and experimental techniques.

Computational Docking: This in silico method would predict the preferred binding orientation of the diamine within a protein's active site. The fluorine atom on the phenyl ring could engage in specific interactions, such as with backbone amides or other aromatic residues. The chiral centers would dictate a specific stereochemical fit.

Binding Affinity Studies: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be employed to quantify the strength of the interaction between the diamine and a target protein. These methods provide key thermodynamic parameters, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

Enzyme Inhibition Studies: Mechanisms of Action

Chiral diamines are known to be effective inhibitors of various enzymes, particularly those involved in amine metabolism. For instance, studies on diamine oxidase (DAO) have elucidated the inhibition mechanisms of related compounds. While no specific studies on This compound and DAO are available, the general mechanism often involves the diamine competing with the natural substrate for the enzyme's active site. The nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic studies by analyzing reaction rates at varying substrate and inhibitor concentrations.

Structural Basis of Intermolecular Interactions

The interactions between This compound and a biological target would be governed by a variety of non-covalent forces.

π-stacking: The 2-fluorophenyl group can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket.

Hydrophobic Interactions: The phenyl ring also contributes to hydrophobic interactions, burying itself in nonpolar regions of the protein to release ordered water molecules, which is an entropically favorable process. The fluorine atom, while electronegative, is also hydrophobic and can enhance these interactions.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The self-assembly and crystal packing of chiral diamines are of significant interest in the field of crystal engineering and materials science.

Principles of Crystal Engineering and Self-Assembly

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. polito.it For a chiral molecule like This compound , the principles of chiral recognition would play a crucial role in its self-assembly. The combination of hydrogen bonding, π-stacking, and van der Waals forces would direct the molecules to pack in a specific, non-centrosymmetric arrangement in the solid state. The fluorophenyl group can significantly influence the packing motif due to fluorine's unique properties, potentially leading to segregated fluorinated and non-fluorinated domains within the crystal lattice, a phenomenon observed in other fluorinated amphiphiles. bohrium.comfu-berlin.de

Theoretical and Computational Chemistry Approaches to Reactivity and Selectivity

Theoretical and computational chemistry have become indispensable tools for understanding the intricate details of chemical reactivity and selectivity at the molecular level. For chiral ligands such as this compound, these methods provide profound insights into their behavior in both chemical and biological systems. By modeling molecular structures, energies, and dynamic motions, researchers can predict how this diamine will interact with other molecules, rationalize observed experimental outcomes, and design new catalysts and processes with enhanced efficiency and stereoselectivity. rsc.org

Quantum Chemical Calculations (e.g., DFT for electronic structure, adsorption phenomena)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of this compound. DFT methods are used to calculate the molecule's ground-state geometry, electronic structure, and various spectroscopic parameters with a high degree of accuracy. nih.govresearchgate.net These calculations are crucial for rationalizing the molecule's reactivity and its interactions in larger chemical systems.

Detailed DFT studies on related fluorophenyl compounds and metal complexes reveal common approaches to analyzing electronic characteristics. sid.irnih.govdntb.gov.ua For this compound, DFT would be employed to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms' lone pairs would contribute significantly to the HOMO, marking them as primary sites for coordination to metal centers.

In the context of catalysis, DFT is used to study the adsorption of the diamine ligand onto metal surfaces or its coordination to a metal center in a complex. mdpi.commdpi.com Calculations can model the geometry of the resulting complex, the strength of the metal-ligand bonds, and the electronic changes that occur upon coordination. rsc.org This information is vital for understanding how the ligand modifies the catalytic activity of the metal.

Below is an illustrative table of the types of electronic properties that can be calculated for this compound using DFT methods.

| Property | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify electrostatic interaction sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| NBO Analysis | Describes bonding in terms of localized electron-pair units. | Reveals delocalization, hyperconjugation, and donor-acceptor interactions. researchgate.net |

This table is illustrative. Actual values would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-311G basis set).

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, flexes, and changes its conformation. semanticscholar.org For a flexible molecule like this compound, this is crucial for understanding its behavior in solution and its binding to other molecules.

Conformational analysis is a key application of MD simulations. The diamine can adopt various conformations due to rotation around its C-C and C-N single bonds. The relative orientation of the 2-fluorophenyl group and the two amine groups determines the ligand's shape and how it can bind to a metal or interact with a substrate. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers and the energy barriers between them. mdpi.com This is particularly important because the specific conformation adopted by the ligand upon binding is often what dictates the stereochemical outcome of a reaction.

In studies of enzyme-catalyzed reactions, MD simulations are used to understand how a ligand or substrate fits into a binding pocket. nih.govacs.org If this compound were part of a larger molecule designed as an enzyme inhibitor, MD simulations could model its entry into the active site, its conformational changes upon binding, and the network of interactions (like hydrogen bonds) that stabilize the complex. semanticscholar.org Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure, indicating the stability of the simulation and the molecule's conformation. semanticscholar.org

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. semanticscholar.org

The results of such simulations provide a dynamic understanding that complements the static electronic picture from DFT.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Potential Energy | The total energy of the system over time. | Assesses the stability of the simulated system. |

| RMSD | Conformational stability of the molecule or complex. | Determines if the diamine maintains a stable conformation when bound. semanticscholar.org |

| RMSF | Flexibility of specific parts of the molecule. | Identifies which parts (e.g., phenyl ring, amino groups) are most mobile. semanticscholar.org |

| Radial Distribution Functions | Probability of finding one atom at a certain distance from another. | Characterizes solvation shells and specific interactions like hydrogen bonding. researchgate.net |

| Dihedral Angle Analysis | Torsional angles between planes of atoms. | Maps the conformational landscape and identifies preferred rotamers. |

This table presents typical parameters analyzed in MD simulations to understand molecular behavior.

Prediction of Stereochemical Outcomes and Reaction Mechanisms via Computational Methods

A major goal of computational chemistry in the context of chiral ligands is to predict and explain the stereoselectivity of asymmetric reactions. rsc.org By modeling the transition states of a reaction, chemists can determine which stereoisomeric product will be formed preferentially. This compound, as a chiral ligand, is designed to create a specific three-dimensional environment around a catalytic center to favor the formation of one enantiomer over the other.

Computational methods can be used to build models of the reaction intermediates and, most importantly, the stereochemistry-determining transition states. researchgate.net The energy difference between the transition states leading to the (R) and (S) products (ΔΔG‡) can be calculated. A larger energy difference corresponds to higher enantioselectivity (ee). This predictive power is invaluable for the rational design of new catalysts, as it allows for the virtual screening of many potential ligands before undertaking laborious and expensive experimental synthesis. nih.govnih.gov

For example, in a metal-catalyzed reaction, the this compound would first coordinate to the metal. The substrate would then approach this chiral complex. Computational modeling would explore the different possible pathways for substrate binding and subsequent reaction. The steric and electronic interactions between the ligand's 2-fluorophenyl group, the amine groups, the metal, and the substrate are meticulously calculated to identify the lowest energy pathway, which corresponds to the major product observed experimentally. nih.gov

These computational studies often employ a combination of methods. For instance, MD simulations might be used to sample the conformational space of the catalyst-substrate complex, while DFT calculations are used to obtain accurate energies for the key transition states identified from the dynamics. nih.gov This integrated approach provides a comprehensive picture of the reaction mechanism and the origins of stereoselectivity. researchgate.net

Advanced Research Applications and Future Perspectives

Development as Key Building Blocks for Complex Organic Synthesis

Chiral 1,2-diamines are recognized as a cornerstone of asymmetric synthesis. rsc.orgnih.gov They are widely incorporated into molecules of biological and pharmaceutical importance and serve as highly effective chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. rsc.org The compound (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine fits squarely within this class, with its fluorinated phenyl group offering specific steric and electronic properties that can be exploited to fine-tune chemical transformations.

The utility of the 1,2-diamine framework is demonstrated in numerous catalytic asymmetric reactions that are fundamental to modern organic synthesis. These methods aim to produce enantiomerically pure compounds, which is critical for the development of effective therapeutics. acs.org The presence of the fluorine atom on the phenyl ring can influence the molecule's reactivity and selectivity in these applications by altering the electronic nature of the ligand, which in turn affects the catalytic activity of its metal complexes.

Key synthetic strategies where chiral 1,2-diamines like this compound are pivotal include:

Asymmetric Hydrogenation: As ligands for transition metals (e.g., Rhodium, Ruthenium), they can facilitate the enantioselective hydrogenation of ketones, imines, and alkenes.

Carbon-Nitrogen Bond Formation: These diamines are central to catalytic methods for creating C-N bonds, such as the hydroamination of alkenes and the ring-opening of aziridines. rsc.org

Carbon-Carbon Bond Formation: They are employed in reactions like the aza-Henry and aza-Mannich reactions, which are crucial for building complex molecular skeletons. rsc.org

The table below summarizes some of the key asymmetric catalytic strategies where the 1,2-diamine scaffold is employed, highlighting the versatility of this structural motif.

| Asymmetric Synthesis Strategy | Role of Chiral 1,2-Diamine | Typical Transformation | Reference |

|---|---|---|---|

| Catalytic Aminolysis of meso-Aziridines | Forms part of a chiral catalyst system or acts as a nucleophile. | meso-Aziridine → Chiral 1,2-diamine derivative | rsc.org |

| Asymmetric Diamination of Alkenes | Used as a chiral ligand for a metal catalyst (e.g., Pd, Cu, Fe). | Alkene → Chiral 1,2-diamine | rsc.org |

| Asymmetric Hydroamination of Allylic Amines | Acts as a precursor for more complex diamines or as a ligand. | Allylic Amine → Chiral 1,2-diamine | rsc.org |

| Asymmetric Lithiation-Substitution | The diamine is derivatized into a chiral auxiliary (e.g., an imidazolidine) to direct stereoselective functionalization. | Imidazolidine (B613845) → Substituted Chiral 1,2-diamine | nih.gov |

Exploration in the Design of Novel Functional Materials

The application of this compound extends beyond its role as a synthetic intermediate into the realm of materials science. The ethane-1,2-diamine moiety is a classic bidentate chelating ligand, capable of coordinating with metal ions to form stable complexes. sarthaks.com When this chelating ability is combined with the chirality and the specific electronic properties imparted by the 2-fluorophenyl group, it becomes a highly attractive candidate for constructing novel functional materials.

Researchers are exploring the use of such chiral diamines to create:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diamine can act as a linker, connecting metal nodes to form extended one-, two-, or three-dimensional structures. The inherent chirality of the ligand can be transferred to the resulting framework, creating materials with potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Chiral Catalytic Systems: When immobilized on a solid support or incorporated into a polymeric structure, catalysts derived from this diamine can offer the advantages of heterogeneous catalysis, such as easy separation and recyclability, while maintaining high enantioselectivity.

Fluorinated Materials: The presence of fluorine is known to enhance thermal stability, chemical resistance, and lipophilicity in materials. Incorporating this compound into polymers or other materials can imbue them with these desirable fluorinated properties, opening up possibilities in high-performance coatings, membranes, and electronic materials.

Advanced Spectroscopic and Imaging Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives is essential for its application. A suite of spectroscopic techniques is employed for its characterization. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to elucidate the molecular structure and confirm purity, and Infrared (IR) spectroscopy to identify functional groups.

For more in-depth analysis, particularly of its complexes and materials, advanced techniques are utilized:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of the molecule and its metal complexes in the solid state. It provides precise information on bond lengths, bond angles, and, crucially, the absolute configuration of the chiral centers, confirming the (1S) stereochemistry.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is invaluable for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral signature that can be used to confirm the enantiopurity and study conformational changes in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. When coupled with techniques like electrospray ionization (ESI), it can be used to study the formation and stability of non-covalent complexes, such as those formed between the diamine ligand and metal ions.

Future Directions in Chiral Diamine Chemistry and Catalysis

The field of chiral diamine chemistry is dynamic and continuously evolving, with this compound poised to contribute to several exciting future directions.

One of the most significant trends is the pursuit of more efficient and sustainable catalytic methods. rsc.org This includes the development of catalysts that operate under milder conditions, use earth-abundant metals, and exhibit higher turnover numbers. The unique electronic profile of the 2-fluorophenyl group makes this diamine a compelling ligand for tuning the performance of next-generation catalysts.

Furthermore, the strategic incorporation of fluorine into bioactive molecules is a major focus in medicinal chemistry and drug discovery. nih.gov Fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa. As such, there is a growing demand for chiral, fluorinated building blocks like this compound to access novel drug candidates. nih.govnih.gov Recent reviews highlight the importance of creating stereochemically complex fluorinated structures, a challenge for which this diamine is well-suited as a starting material or ligand. nih.govrsc.org

Future research is also likely to focus on:

Photoredox Catalysis: This rapidly emerging field uses light to drive chemical reactions. New organophotoredox catalysts are being developed to activate challenging chemical bonds, and chiral diamines could play a role as ligands in asymmetric photoredox reactions. acs.org

Biomimetic Catalysis: Designing small molecule catalysts that mimic the high efficiency and selectivity of enzymes is a long-term goal. The development of pluripotent chiral diamine ligands that are effective in green solvents like water represents a key step in this direction. chemrxiv.org

Supramolecular Chemistry: The ability of this diamine to form ordered assemblies through coordination and hydrogen bonding will be further explored for the rational design of smart materials whose properties can be controlled by external stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.